molecular formula C26H15N3O7 B11686296 2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid

2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid

Cat. No.: B11686296
M. Wt: 481.4 g/mol
InChI Key: XUXPKXYBGQUEJB-UHFFFAOYSA-N
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Description

2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of nitro, dioxo, and benzoic acid groups in its structure makes it a versatile molecule with unique chemical properties.

Preparation Methods

The synthesis of 2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce the nitro and benzoic acid groups. The reaction conditions typically involve the use of solvents like benzene and petroleum ether for recrystallization .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a fluorescent probe by undergoing reduction in the presence of nitroreductase enzymes, which are overexpressed in hypoxic tumor cells . This reduction leads to a change in fluorescence, allowing for imaging and detection of hypoxic conditions.

Comparison with Similar Compounds

Similar compounds to 2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID include:

The uniqueness of 2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H15N3O7

Molecular Weight

481.4 g/mol

IUPAC Name

2-[[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C26H15N3O7/c30-23(27-20-7-2-1-4-16(20)26(33)34)14-8-10-15(11-9-14)28-24(31)18-6-3-5-17-21(29(35)36)13-12-19(22(17)18)25(28)32/h1-13H,(H,27,30)(H,33,34)

InChI Key

XUXPKXYBGQUEJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O

Origin of Product

United States

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